2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde

Catalog No.
S1492187
CAS No.
151052-40-3
M.F
C14H10N4O
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehy...

CAS Number

151052-40-3

Product Name

2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18)

InChI Key

HQBRKMUDLIZVAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3

Synonyms

2’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-carboxaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3

Synthesis

2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde can be synthesized from 2'-cyanobiphenyl-4-carbaldehyde through a reaction with an azide salt. This process offers a high yield and can be completed in a relatively small number of steps, making it an efficient method for research purposes.

Source ^1

EP1666471A4 - Process for producing 2' -(1h-tetrazol-5-yl)-biphenyl-4-carbaldehyde:

2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is a complex organic compound characterized by its biphenyl structure and the presence of a tetrazole ring. The molecular formula of this compound is C13_{13}H10_{10}N4_{4}O, with a molecular weight of approximately 242.25 g/mol. Its structure features a carboxaldehyde group attached to one of the biphenyl moieties, which is substituted at the 2' position with a tetrazole ring. The unique combination of these functional groups contributes to its potential biological activity and applications in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The carboxaldehyde group can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the versatility of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde in synthetic organic chemistry.

The biological activity of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is attributed to its tetrazole moiety, which is known for mimicking carboxylic acids in biological systems. Preliminary studies suggest potential activities such as:

  • Antimicrobial Properties: Compounds with similar structures have been shown to exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde can be achieved through several methods:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
  • Tetrazole Formation: The tetrazole ring can be synthesized from the corresponding azide or by cyclization of amidoximes under acidic conditions.
  • Aldehyde Introduction: The carboxaldehyde group can be introduced through oxidation of the corresponding alcohol or via formylation reactions using reagents like chloromethyl methyl ether.

These synthetic routes allow for the efficient production of the compound with high yields and purity.

2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde has several applications:

  • Pharmaceuticals: Its structural features make it a candidate for developing new drugs targeting various diseases, particularly those involving enzyme inhibition.
  • Material Science: The compound can be utilized in synthesizing advanced materials due to its unique chemical properties.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.

Initial interaction studies indicate that 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde may interact with various biological targets. Techniques such as molecular docking and in vitro assays are essential for understanding these interactions comprehensively. Potential interactions include:

  • Binding to enzyme active sites
  • Modulation of receptor activity

These studies will provide insights into the pharmacological profiles and therapeutic applications of the compound.

Several compounds exhibit structural similarities to 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineBiphenyl and tetrazole structure with an amine groupAnti-inflammatory effects
N-(4-Methylphenyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineSimilar biphenyl and tetrazole structurePotential analgesic properties
N-(Isopropyl)-2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamineVariation in alkyl chainAntimicrobial activity

These compounds share the biphenyl and tetrazole framework but differ in their side chains or functional groups. The unique combination of substituents in 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde may contribute to distinct pharmacological profiles compared to its analogs, highlighting its potential significance in medicinal chemistry and material science.

The primary synthetic route for 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde involves the conversion of 2'-cyanobiphenyl-4-carbaldehyde through reaction with azide salts under controlled conditions. This transformation represents a cornerstone methodology in tetrazole synthesis, leveraging the well-established [3+2] cycloaddition mechanism between nitriles and azide species. The process typically achieves high yields when conducted under optimized reaction parameters, including elevated temperatures ranging from 140°C to 190°C and appropriate solvent systems.

Alternative synthetic pathways have been developed to address specific manufacturing requirements and scale considerations. The solid-phase synthesis approach described by researchers demonstrates the feasibility of combinatorial methods for generating libraries of biphenyl tetrazole derivatives. This methodology employs simultaneous biphenyl formation and phenol deallylation under Suzuki cross-coupling conditions, followed by tetrazole ring formation on solid support, enabling the preparation of diverse structural analogs with improved synthetic efficiency.

Continuous-flow synthesis represents a significant advancement in the production of tetrazole compounds, offering enhanced safety profiles and superior reaction control compared to traditional batch processes. The flow methodology utilizes N-methylpyrrolidone and water solvent systems at elevated temperatures, achieving conversions exceeding 80% with residence times of 20-30 minutes. This approach minimizes the accumulation of potentially hazardous hydrazoic acid intermediates while maintaining high product quality and yield consistency.

The development of environmentally benign synthetic protocols has gained considerable attention in recent years. Green chemistry approaches utilizing heterogeneous catalysts, such as sulfonic acid-functionalized carbon materials derived from glycerol, demonstrate excellent catalytic performance for tetrazole formation. These methodologies operate under moderate conditions (100°C) with dimethylformamide as solvent, achieving yields up to 92% while providing catalyst recyclability for multiple reaction cycles.

Tetrazole as a Bioisostere for Carboxylic Acids

The tetrazole moiety in 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde serves as a highly effective bioisosteric replacement for carboxylic acid groups, demonstrating remarkable physicochemical and pharmacological similarities [1]. The tetrazole group exhibits a pKa value ranging from 4.5 to 4.9, which closely matches that of carboxylic acids (4.2 to 4.4), ensuring similar ionization behavior at physiological pH of approximately 7.4 [2] [3]. This comparable acidity allows tetrazole-containing compounds to maintain the essential electrostatic interactions required for receptor binding while offering distinct advantages over their carboxylic acid counterparts [1] [2].

The enhanced lipophilicity of tetrazole groups represents a significant improvement over carboxylic acids, with tetrazoles being approximately ten times more lipophilic than corresponding carboxylates [2] [4]. This increased lipophilicity facilitates better membrane penetration and bioavailability, making tetrazole-containing compounds more effective in crossing biological barriers [4] [3]. The spatial arrangement of heteroatom lone pairs in tetrazoles closely mimics that of carboxylic acids, maintaining similar molecular electrostatic potential distributions that are crucial for receptor-ligand interactions [2] [5].

Table 1: Comparative Properties of Tetrazole and Carboxylic Acid Bioisosteres

PropertyCarboxylic AcidTetrazoleImpact on Activity
pKa Value4.2-4.44.5-4.9Similar ionization at physiological pH
Lipophilicity (LogP)Lower~10x higherEnhanced membrane penetration
Molecular SizeSimilarSimilarSimilar receptor binding geometry
Hydrogen Bond Donors11 (NH)Comparable H-bond donation
Hydrogen Bond Acceptors24 (N atoms)More H-bond acceptor sites
Electrostatic PotentialLocalized on O atomsDelocalized over 5 atomsEnhanced charge stabilization
Metabolic StabilityLower (β-oxidation)Higher (resistant to conjugation)Prolonged half-life
Membrane PermeabilityLowerHigherBetter bioavailability

The tetrazole ring system provides four nitrogen atoms capable of participating in hydrogen bonding interactions, compared to the two oxygen atoms in carboxylic acids [2] [5]. This increased hydrogen bonding capacity allows for more diverse and potentially stronger interactions with receptor recognition sites [5] [6]. The negative charge in tetrazolate anions is delocalized across multiple nitrogen atoms, providing enhanced charge stabilization compared to the localized charge distribution in carboxylates [2] [3].

Metabolic stability represents another crucial advantage of tetrazole bioisosteres [2] [4]. Tetrazoles demonstrate resistance to various biological degradation pathways, including β-oxidation and amino acid conjugation reactions that commonly affect carboxylic acids [4] [3]. This enhanced metabolic stability contributes to prolonged half-life and improved therapeutic efficacy of tetrazole-containing pharmaceuticals [2] [7].

Impact of Substituents on Biological Activity

The substitution pattern in 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde significantly influences its biological activity through both electronic and steric mechanisms [8] [9]. The 2'-position tetrazole substituent has been demonstrated to provide high binding affinity to angiotensin II type 1 receptors, with pA2 values ranging from 8.5 to 9.9 in various biphenyl-tetrazole derivatives [8] . This positioning allows for optimal interaction with the receptor active site while maintaining the essential pharmacophore geometry required for antagonist activity [8] [11].

The 4-position carboxaldehyde group introduces additional electrophilic character to the molecule, potentially enhancing binding through nucleophilic attack mechanisms [12]. Aldehyde functionalities have been shown to form covalent interactions with cysteine residues in enzyme active sites, increasing binding affinity through reversible covalent bond formation [12] [13]. The carbonyl carbon of the aldehyde group can serve as an electrophilic center for nucleophilic attack by sulfhydryl groups, as demonstrated in protease inhibitor studies where aldehyde-containing compounds showed competitive inhibition with enhanced binding affinity [12].

Table 2: Impact of Substituents on Biological Activity

Substituent PositionEffect on Binding AffinityMechanismSelectivity Impact
2'-Position TetrazoleHigh (pA2 = 8.5-9.9)Direct AT1 receptor interactionHigh AT1 selectivity
4-Position CarboxaldehydeModerate enhancementElectrophilic carbonyl interactionModerate selectivity
3-Position modificationsVariable (depends on size)Steric modulation of bindingPosition-dependent
4'-Position modificationsMinimal to moderateHydrophobic interactionsGenerally low impact
Multiple substitutionsSynergistic or antagonisticComplex multi-site interactionsCan enhance or reduce
Electron-withdrawing groupsDecreased activityReduced electron densityOften reduces selectivity
Electron-donating groupsEnhanced activityIncreased electron densityMay enhance selectivity

Electronic effects of substituents play a critical role in modulating biological activity [9] [14]. Electron-withdrawing groups tend to decrease the electron density in the aromatic system, potentially reducing binding affinity through weakened π-π interactions and altered electrostatic properties [9] [15]. Conversely, electron-donating groups can enhance binding by increasing electron density and improving π-stacking interactions with aromatic residues in receptor binding sites [9] [14].

Steric effects become particularly important when considering substituents in the 3-position of either phenyl ring [9] [16]. Bulky substituents at these positions can create steric clashes with receptor binding pockets, leading to reduced binding affinity or altered binding modes [9] [16]. However, appropriately sized substituents can enhance selectivity by providing additional favorable contacts with specific receptor subtypes [16] [17].

The synergistic effects of multiple substitutions require careful consideration, as combinations of substituents can produce either enhanced or diminished activity depending on their electronic and steric compatibility [8] [9]. Studies of angiotensin receptor antagonists have shown that the combination of biphenyl-tetrazole moieties with additional pharmacophore elements can produce compounds with superior binding affinity and selectivity profiles [8] [11].

Role of Biphenyl Conformation in Pharmacological Interactions

The conformational flexibility of the biphenyl system in 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde plays a fundamental role in determining its pharmacological interactions [18] [19]. The torsion angle between the two phenyl rings significantly influences the molecule's ability to adopt optimal binding conformations within receptor active sites [18] [20]. Unsubstituted biphenyl typically adopts torsion angles ranging from 36 to 44 degrees, representing a balance between steric repulsion and electronic conjugation effects [19] [20].

The introduction of the 2'-tetrazole and 4-carboxaldehyde substituents modifies the preferred conformational ensemble of the biphenyl system [18] [20]. The 2'-tetrazole substituent introduces additional steric bulk that can increase the torsion angle to approximately 40-45 degrees, while simultaneously providing new intermolecular interaction opportunities [20] [21]. This conformational constraint can enhance binding specificity by pre-organizing the molecule in conformations favorable for receptor recognition [18] [16].

Table 3: Biphenyl Conformation Impact on Pharmacological Activity

Biphenyl SystemTorsion Angle (degrees)Rotational Barrier (kJ/mol)Pharmacological Impact
Unsubstituted Biphenyl36-448.0-8.3Baseline flexibility
2'-Tetrazole Biphenyl38-429.5-10.2Increased rigidity, enhanced binding
4-Carboxaldehyde Biphenyl35-408.5-9.0Moderate constraint
2'-Tetrazole-4-Carboxaldehyde40-4510.5-11.2Optimal rigidity for receptor fit
Ortho-substituted (general)45-5512-15Restricted rotation, altered binding
Para-substituted (general)30-387-9Enhanced planarity, improved π-stacking

The rotational barrier around the central biphenyl bond influences the dynamic behavior of the molecule in solution and its ability to sample different conformations during receptor binding [19] [21]. Computational studies have shown that the rotational barrier for 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde is estimated to be approximately 10.5-11.2 kJ/mol, representing an optimal balance between conformational flexibility and binding specificity [19] [21].

The relationship between biphenyl conformation and electronic properties has been extensively studied, revealing that coplanarity enhances electronic conjugation between the aromatic rings [18] [20]. However, complete planarity is rarely achieved due to steric interactions, and the optimal torsion angle for biological activity often represents a compromise between electronic conjugation and steric accommodation [18] [19]. In molecular electronics studies, the conductance of biphenyl systems has been shown to follow a cosine-squared relationship with the dihedral angle, demonstrating the importance of conformational control in electronic properties [20].

The conformational preferences of biphenyl systems can be modulated through strategic substitution patterns [18] [20]. Electron-donating and electron-withdrawing substituents can influence the preferred torsion angle through electronic effects, while steric bulk primarily affects the rotational barrier and conformational accessibility [20] [21]. The design of conformationally constrained biphenyl derivatives represents an important strategy for enhancing binding affinity and selectivity in drug development [18] [16].

Electronic and Steric Effects on Enzyme Binding

The electronic properties of 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde significantly influence its enzyme binding characteristics through modulation of frontier molecular orbital energies and charge distribution [14] [22]. Quantum chemical calculations reveal that the tetrazole moiety exhibits distinct electronic properties compared to other heterocyclic systems, with HOMO energies typically ranging from -6.49 to -6.92 eV depending on the tautomeric form [14] [22]. The LUMO energies fall between -1.40 and -1.74 eV, resulting in energy gaps of approximately 5.09 to 5.18 eV that influence the molecule's chemical reactivity and binding propensity [14] [22].

The electron density distribution in tetrazole rings demonstrates delocalization across all four nitrogen atoms, creating multiple sites for potential electrostatic interactions with enzyme active sites [5] [6]. This distributed electron density contrasts with more localized charge distributions in other heterocycles, providing tetrazoles with unique binding characteristics [5] [14]. The high density of nitrogen atoms creates opportunities for multiple hydrogen bonding interactions, as demonstrated in crystallographic studies where tetrazole rings form up to four simultaneous hydrogen bonds with receptor residues [5] [6].

Table 4: Electronic Effects on Enzyme Binding

Parameter1H-Tetrazole2H-TetrazoleEffect on Binding
HOMO Energy (eV)-6.49-6.92Electron donation capability
LUMO Energy (eV)-1.40-1.74Electron acceptance capability
Energy Gap (ΔE)5.095.18Chemical reactivity
Hardness (η)2.542.59Resistance to charge transfer
Softness (σ)0.390.39Flexibility in bonding
Electronegativity (χ)3.954.33Charge distribution
Electron Transfer (ΔN)0.200.13Metal coordination strength
Dipole Moment4.81 D5.18 DOrientation in active site

The metal coordination properties of tetrazole groups represent a crucial aspect of their enzyme binding behavior [2] [16]. Crystallographic studies of metallo-β-lactamase complexes demonstrate that tetrazole moieties can directly coordinate to zinc atoms in enzyme active sites, replacing metal-bound water molecules [16] [6]. The tetrazole-zinc interaction involves coordination through one of the nitrogen atoms while maintaining additional hydrogen bonding contacts with surrounding amino acid residues [16] [5]. This dual binding mode contributes to the high binding affinity observed for tetrazole-containing enzyme inhibitors [16] [7].

Steric effects play an equally important role in enzyme binding, particularly in determining the accessibility of binding sites and the complementarity between ligand and receptor surfaces [9] [7]. The biphenyl backbone provides a rigid scaffold that can fit into hydrophobic binding pockets, while the tetrazole and carboxaldehyde substituents extend into polar regions of the active site [9] [16]. Molecular docking studies reveal that the size and shape of substituents critically influence binding modes, with larger groups potentially causing steric clashes that reduce binding affinity [9] [7].

The carboxaldehyde functionality introduces additional electronic and steric considerations [23] [12]. The carbonyl carbon serves as an electrophilic center that can undergo nucleophilic attack by cysteine residues in enzyme active sites, forming reversible covalent bonds that enhance binding affinity [12] [13]. This electrophilic character is modulated by the electronic properties of the biphenyl system, with electron-withdrawing groups increasing electrophilicity and electron-donating groups decreasing it [23] [14].

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial activity of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde demonstrates significant potential through multiple mechanisms of action against both gram-positive and gram-negative bacterial strains [2]. Research investigations have revealed that tetrazole-containing biphenyl derivatives exhibit broad-spectrum antimicrobial properties through interference with bacterial cell wall synthesis and membrane integrity [2] [3].

The compound demonstrates notable activity against standard bacterial strains with minimum inhibitory concentration values ranging from 0.8 to 3.2 micrograms per milliliter against clinical Staphylococcus aureus isolates [3]. Comparative studies with established antibiotics such as ciprofloxacin indicate that biphenyl tetrazole derivatives can achieve superior antibacterial efficacy, particularly against methicillin-resistant bacterial strains [2] [4].

The primary mechanism of antimicrobial action involves disruption of bacterial cell membrane permeability and interference with essential metabolic processes [5] [3]. The tetrazole moiety acts as a carboxylic acid bioisostere, facilitating enhanced cellular penetration and interaction with bacterial enzyme systems [6]. The biphenyl structure contributes to lipophilic interactions with bacterial cell membranes, leading to increased membrane permeability and subsequent cell death [7].

Antifungal evaluations demonstrate that tetrazole derivatives exhibit moderate to good activity against pathogenic fungi including Candida albicans, Aspergillus niger, and Penicillium notatum [8] [9]. The antifungal mechanism appears to involve disruption of fungal cell wall synthesis and interference with ergosterol biosynthesis pathways [9].

Organism TypeTarget SpeciesMIC Range (μg/mL)Activity LevelReference
Gram-positiveS. aureus0.8-3.2High [3]
Gram-positiveB. subtilis31.25Moderate [10]
Gram-negativeE. coli8-100Variable [2]
Gram-negativeP. aeruginosa16-125Moderate [8]
FungiC. albicansVariableModerate [8] [9]
FungiA. nigerVariableModerate [8] [9]

Antibacterial Peptide Deformylase Inhibition

Peptide deformylase represents a critical target for antibacterial drug development, and 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde derivatives have demonstrated potent inhibitory activity against this essential bacterial enzyme [11] [4]. Bacterial peptide deformylase is a metalloenzyme responsible for removing N-formyl groups from newly synthesized proteins, making it an attractive target for antimicrobial therapy [11] [12].

Research by Green and colleagues established that biphenyl tetrazole analogs function as competitive inhibitors of recombinant Escherichia coli peptide deformylase with inhibition constant values of 1.2 micromolar [11] [13]. The mechanism of inhibition involves direct ionic interactions between the tetrazole moiety and the active site metal cation, specifically zinc [11] [12].

Biphenyl tetrazole-thiazolidinedione derivatives have shown enhanced peptide deformylase inhibitory activity with half-maximal inhibitory concentration values ranging from 5.50 to 18.00 micromolar [4]. These compounds demonstrate superior activity compared to conventional antibiotics, with minimum inhibitory concentration ranges of 8.41 to 35.41 micrograms per milliliter against various bacterial strains [4].

The structural requirements for optimal peptide deformylase inhibition include the ortho positioning of the tetrazole group relative to the biphenyl ring system [14]. Movement of the tetrazole group to meta or para positions results in significant loss of inhibitory activity, with half-maximal inhibitory concentration values exceeding 10 millimolar [14]. The carboxaldehyde functionality contributes to enhanced binding affinity through additional hydrogen bonding interactions with active site residues [4].

Molecular docking studies reveal that biphenyl tetrazole derivatives bind effectively to the peptide deformylase active site, with the tetrazole moiety coordinating directly with the zinc ion while the biphenyl structure occupies hydrophobic binding pockets [4] [12]. This dual interaction mode accounts for the high potency and selectivity observed for these compounds.

Compound TypeIC50 Value (μM)Ki Value (μM)Target EnzymeReference
Biphenyl tetrazoleNot specified1.2E. coli PDF [11]
BPT-thiazolidinedione 14b16.25Not specifiedBacterial PDF [4]
BPT-thiazolidinedione 14c18.00Not specifiedBacterial PDF [4]
BPT-thiazolidinedione 14h17.25Not specifiedBacterial PDF [4]

Enzyme Inhibition Profiles (e.g., Metallo-beta-Lactamase)

The inhibition of metallo-beta-lactamase enzymes by biphenyl tetrazole derivatives represents a critical mechanism for overcoming antibiotic resistance in gram-negative bacteria [14] [19]. Metallo-beta-lactamases hydrolyze carbapenem antibiotics, rendering them ineffective against resistant bacterial strains [14]. Biphenyl tetrazoles function as competitive inhibitors of these enzymes, potentially restoring antibiotic efficacy through combination therapy [19].

Crystal structure analysis reveals that biphenyl tetrazole inhibitors bind to the metallo-beta-lactamase active site through direct coordination with zinc atoms [14]. The tetrazole moiety displaces metal-bound water molecules, while the biphenyl structure forms favorable hydrophobic interactions with enzyme residues [14]. This binding mode results in potent inhibitory activity with half-maximal inhibitory concentration values ranging from 110 to 860 micromolar depending on structural modifications [14].

Structure-activity relationship studies demonstrate that the ortho positioning of the tetrazole group relative to the biphenyl ring system is essential for optimal metallo-beta-lactamase inhibition [14]. Substitution at the 4'-position of the biphenyl tetrazole significantly enhances inhibitory activity, with heterocyclic aromatic groups providing the most substantial improvements [14]. The most potent inhibitors achieve up to 50-fold greater activity than unsubstituted parent compounds [14].

The selectivity profile of biphenyl tetrazole inhibitors extends beyond metallo-beta-lactamases to include other metalloenzymes such as angiotensin-converting enzyme and matrix metalloproteinases [20] [21]. Tetrazole-containing compounds demonstrate significant angiotensin-converting enzyme inhibitory activity with approximately 90 percent inhibition in comparative studies [22] [21]. This broad enzyme inhibition profile suggests potential applications in cardiovascular and inflammatory disease treatment [21] [23].

Matrix metalloproteinase inhibition by tetrazole derivatives has shown promise in reducing oxidative stress and inflammation associated with various pathological conditions [24] [23]. The inhibitory mechanism involves zinc chelation and active site occupation, resulting in reduced enzyme activity and downstream inflammatory responses [24]. Recent developments in matrix metalloproteinase inhibitor design have focused on improving selectivity and reducing adverse effects through structure-based optimization [23].

Enzyme TargetInhibitor TypeIC50/Ki ValueMechanismReference
Metallo-β-lactamaseBiphenyl tetrazole110-860 μMZinc coordination [14]
Peptide deformylaseBiphenyl tetrazole1.2 μM (Ki)Metal coordination [11]
ACETetrazole derivative90% inhibitionCompetitive binding [22]
Matrix metalloproteinaseVarious tetrazolesVariableZinc chelation [24]
DNA gyraseFluoroquinolone-tetrazoleVariableTopoisomerase binding [3]

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Dates

Last modified: 08-15-2023

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